molecular formula C14H13NO4 B5764249 methyl 3-(2-furoylamino)-2-methylbenzoate

methyl 3-(2-furoylamino)-2-methylbenzoate

Cat. No. B5764249
M. Wt: 259.26 g/mol
InChI Key: FQPHGAZFWMHCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-furoylamino)-2-methylbenzoate, also known as MFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MFM is a derivative of benzoic acid and is synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 3-(2-furoylamino)-2-methylbenzoate is not fully understood. However, studies have suggested that methyl 3-(2-furoylamino)-2-methylbenzoate exerts its effects by inhibiting the activity of various enzymes and biochemical pathways. methyl 3-(2-furoylamino)-2-methylbenzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. methyl 3-(2-furoylamino)-2-methylbenzoate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
methyl 3-(2-furoylamino)-2-methylbenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 3-(2-furoylamino)-2-methylbenzoate exhibits anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. methyl 3-(2-furoylamino)-2-methylbenzoate has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2. methyl 3-(2-furoylamino)-2-methylbenzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

Methyl 3-(2-furoylamino)-2-methylbenzoate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. However, methyl 3-(2-furoylamino)-2-methylbenzoate also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

Methyl 3-(2-furoylamino)-2-methylbenzoate has several potential future directions, including further studies on its mechanism of action and its effects on various biochemical pathways. methyl 3-(2-furoylamino)-2-methylbenzoate also has potential applications in the development of sensors and other electronic devices. Further studies are needed to determine the potential toxicity of methyl 3-(2-furoylamino)-2-methylbenzoate and its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 3-(2-furoylamino)-2-methylbenzoate for therapeutic purposes.

Synthesis Methods

Methyl 3-(2-furoylamino)-2-methylbenzoate can be synthesized using various methods, including the reaction of 3-amino-2-methylbenzoic acid with furoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3-hydroxy-2-methylbenzoic acid with furoyl chloride in the presence of a base. The resulting product is then treated with methanol and acid to yield methyl 3-(2-furoylamino)-2-methylbenzoate. The synthesis of methyl 3-(2-furoylamino)-2-methylbenzoate using these methods has been reported in several studies.

Scientific Research Applications

Methyl 3-(2-furoylamino)-2-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, methyl 3-(2-furoylamino)-2-methylbenzoate has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. methyl 3-(2-furoylamino)-2-methylbenzoate has also been shown to have potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
In biochemistry, methyl 3-(2-furoylamino)-2-methylbenzoate has been studied for its mechanism of action and its effects on various biochemical pathways. methyl 3-(2-furoylamino)-2-methylbenzoate has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. methyl 3-(2-furoylamino)-2-methylbenzoate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
In materials science, methyl 3-(2-furoylamino)-2-methylbenzoate has been studied for its potential applications in the development of sensors and other electronic devices. methyl 3-(2-furoylamino)-2-methylbenzoate has been shown to exhibit fluorescence properties, making it a potential candidate for use in fluorescent sensors.

properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-9-10(14(17)18-2)5-3-6-11(9)15-13(16)12-7-4-8-19-12/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPHGAZFWMHCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-furoylamino)-2-methylbenzoate

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